molecular formula C11H11FINO B8014308 N-cyclobutyl-4-fluoro-2-iodobenzamide

N-cyclobutyl-4-fluoro-2-iodobenzamide

Cat. No.: B8014308
M. Wt: 319.11 g/mol
InChI Key: OQUZLPXXDXWLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclobutyl-4-fluoro-2-iodobenzamide: is an organic compound characterized by the presence of a cyclobutyl group, a fluorine atom, and an iodine atom attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-4-fluoro-2-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the preparation of 4-fluoro-2-iodobenzoic acid. This can be achieved through halogenation reactions, where a fluorine and an iodine atom are introduced onto the benzene ring.

    Amidation Reaction: The 4-fluoro-2-iodobenzoic acid is then converted to its corresponding benzamide by reacting it with cyclobutylamine under appropriate conditions, such as using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-4-fluoro-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.

    Coupling Reactions: The iodine atom makes the compound a suitable candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound resulting from the coupling of the benzamide with a boronic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, N-cyclobutyl-4-fluoro-2-iodobenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound can be explored for its potential pharmacological properties. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the cyclobutyl group can influence the compound’s binding affinity to biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including the development of polymers and electronic materials.

Mechanism of Action

The mechanism by which N-cyclobutyl-4-fluoro-2-iodobenzamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity by forming strong hydrogen bonds or dipole interactions, while the cyclobutyl group can provide steric hindrance, influencing the compound’s selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclobutyl-4-fluoro-2-chlorobenzamide
  • N-cyclobutyl-4-fluoro-2-bromobenzamide
  • N-cyclobutyl-4-fluoro-2-methylbenzamide

Uniqueness

Compared to its analogs, N-cyclobutyl-4-fluoro-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties. The iodine atom’s larger size and higher polarizability compared to chlorine or bromine can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

N-cyclobutyl-4-fluoro-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FINO/c12-7-4-5-9(10(13)6-7)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUZLPXXDXWLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=C(C=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.